(1S,2R,8R,8AR)-8a-ethyloctahydroindolizine-1,2,8-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R,8R,8AR)-8a-ethyloctahydroindolizine-1,2,8-triol is a complex organic compound belonging to the indolizidine alkaloid family This compound is known for its unique structural features and significant biological activities
Preparation Methods
The synthesis of (1S,2R,8R,8AR)-8a-ethyloctahydroindolizine-1,2,8-triol involves several steps, typically starting from simpler organic molecules. One common synthetic route includes the use of D-mannose as a starting material, followed by a series of intramolecular reductive amination reactions to construct the indolizidine ring system . The reaction conditions often involve the use of reducing agents such as sodium borohydride and catalytic hydrogenation.
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. laboratory-scale synthesis is well-established and involves precise control of reaction conditions to ensure the correct stereochemistry of the final product.
Chemical Reactions Analysis
(1S,2R,8R,8AR)-8a-ethyloctahydroindolizine-1,2,8-triol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding ketones or aldehydes, while reduction can yield fully saturated derivatives .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry and biology. It is known to inhibit alpha-mannosidase, an enzyme involved in glycoprotein processing, making it a valuable tool in studying glycoprotein biosynthesis and related metabolic pathways . Additionally, it exhibits antimetastatic, antiproliferative, and immunomodulatory activities, which are of interest in cancer research and immunology .
In the field of medicine, (1S,2R,8R,8AR)-8a-ethyloctahydroindolizine-1,2,8-triol is being investigated for its potential therapeutic applications, particularly in the treatment of certain cancers and immune disorders. Its ability to modulate glycoprotein processing pathways makes it a promising candidate for drug development .
Mechanism of Action
The primary mechanism of action of (1S,2R,8R,8AR)-8a-ethyloctahydroindolizine-1,2,8-triol involves the inhibition of alpha-mannosidase II, an enzyme that processes N-linked carbohydrates of newly synthesized glycoproteins passing through the Golgi apparatus . By inhibiting this enzyme, the compound disrupts the formation of highly branched carbohydrate structures, which are often associated with metastatic and aggressive tumor phenotypes. This inhibition reduces the aggressiveness of tumor cells and enhances their susceptibility to immune cell-mediated destruction .
Comparison with Similar Compounds
(1S,2R,8R,8AR)-8a-ethyloctahydroindolizine-1,2,8-triol is similar to other indolizidine alkaloids, such as swainsonine and tridolgosir. These compounds share a common structural motif and exhibit similar biological activities, including alpha-mannosidase inhibition and antitumor properties . this compound is unique in its specific stereochemistry and the presence of an ethyl group at the 8a position, which may influence its biological activity and specificity .
Similar Compounds
Properties
Molecular Formula |
C10H19NO3 |
---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
(1S,2R,8R,8aR)-8a-ethyl-2,3,5,6,7,8-hexahydro-1H-indolizine-1,2,8-triol |
InChI |
InChI=1S/C10H19NO3/c1-2-10-8(13)4-3-5-11(10)6-7(12)9(10)14/h7-9,12-14H,2-6H2,1H3/t7-,8-,9-,10-/m1/s1 |
InChI Key |
TVJIMMLIHATASP-ZYUZMQFOSA-N |
Isomeric SMILES |
CC[C@]12[C@@H](CCCN1C[C@H]([C@H]2O)O)O |
Canonical SMILES |
CCC12C(CCCN1CC(C2O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.